molecular formula C9H5BrFNO B1290675 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile CAS No. 267880-92-2

3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile

Cat. No.: B1290675
CAS No.: 267880-92-2
M. Wt: 242.04 g/mol
InChI Key: JYQGDFCINOSMOC-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile is an organic compound characterized by the presence of a bromo and fluoro substituent on a phenyl ring, along with a nitrile and ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile typically involves the reaction of 4-bromo-2-fluorobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitrile and ketone groups can be reduced to corresponding amines and alcohols, respectively.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

    Substitution Reactions: Products include substituted phenyl derivatives with various functional groups replacing the bromo or fluoro substituents.

    Reduction Reactions: Products include primary amines and secondary alcohols.

    Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

Scientific Research Applications

3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the bromo and fluoro substituents can influence its binding affinity and specificity for molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluorophenyl methyl sulfone
  • 4-Bromo-2-fluorophenol
  • 4-Bromo-3-(4-fluorophenyl)-1H-pyrazol-5-amine

Uniqueness

3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both bromo and fluoro substituents on the phenyl ring, along with the nitrile and ketone groups, makes it a versatile compound for various synthetic and research purposes.

Properties

IUPAC Name

3-(4-bromo-2-fluorophenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQGDFCINOSMOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640005
Record name 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267880-92-2
Record name 4-Bromo-2-fluoro-β-oxobenzenepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=267880-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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